ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring, a thiazole ring, and an ester functional group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, such as furfural, the furan ring is synthesized through cyclization reactions.
Formation of the thiazole ring: The thiazole ring is synthesized by reacting appropriate thioamide precursors with α-haloketones.
Coupling reactions: The furan and thiazole rings are then coupled through a series of condensation reactions, often involving reagents like acetic anhydride and catalysts like p-toluenesulfonic acid.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiazole rings are known to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a cyano group instead of the thiazole ring.
Ethyl 3-(furan-2-yl)propionate: Lacks the thiazole ring and has a simpler structure.
Uniqueness
Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-19-13(18)12-9(2)21-14(16-12)15-11(17)7-6-10-5-4-8-20-10/h4-8H,3H2,1-2H3,(H,15,16,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBKHVPMQDXRF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)C=CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)/C=C/C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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